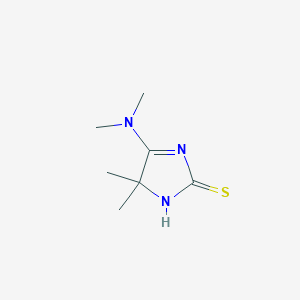
2H-Imidazole-2-thione, 4-(dimethylamino)-1,5-dihydro-5,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Imidazole-2-thione, 4-(dimethylamino)-1,5-dihydro-5,5-dimethyl-: is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This specific compound is characterized by the presence of a thione group (C=S) at the second position and a dimethylamino group at the fourth position, along with two methyl groups at the fifth position. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Imidazole-2-thione, 4-(dimethylamino)-1,5-dihydro-5,5-dimethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of N,N-dimethylthiourea with α-haloketones or α-haloesters. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2H-Imidazole-2-thione, 4-(dimethylamino)-1,5-dihydro-5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 2H-Imidazole-2-thione, 4-(dimethylamino)-1,5-dihydro-5,5-dimethyl- is studied for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets in cells makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 2H-Imidazole-2-thione, 4-(dimethylamino)-1,5-dihydro-5,5-dimethyl- involves its interaction with specific molecular targets in cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential cellular components in bacteria and fungi. In cancer cells, it may induce apoptosis by interfering with signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Imidazole-2-thione: Similar structure but lacks the dimethylamino and dimethyl groups.
Imidazolidine-2-thione: Contains a saturated ring structure with similar thione functionality.
Thiabendazole: A well-known antifungal agent with a similar imidazole core but different substituents.
Uniqueness: 2H-Imidazole-2-thione, 4-(dimethylamino)-1,5-dihydro-5,5-dimethyl- is unique due to the presence of both the dimethylamino and dimethyl groups, which impart distinct chemical and biological properties. These substituents enhance its solubility, reactivity, and potential for interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
61796-07-4 |
|---|---|
Molecular Formula |
C7H13N3S |
Molecular Weight |
171.27 g/mol |
IUPAC Name |
4-(dimethylamino)-5,5-dimethyl-1H-imidazole-2-thione |
InChI |
InChI=1S/C7H13N3S/c1-7(2)5(10(3)4)8-6(11)9-7/h1-4H3,(H,9,11) |
InChI Key |
LWFXZVXHMNIGQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=NC(=S)N1)N(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















